N'-[5-Bromo-6-[2,3-dihydro-1H-inden-2-yl(methyl)amino]-2-methylpyridin-3-yl]-N-ethyl-N-methylmethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[5-Bromo-6-[2,3-dihydro-1H-inden-2-yl(methyl)amino]-2-methylpyridin-3-yl]-N-ethyl-N-methylmethanimidamide is a complex organic compound that features a unique structure combining a brominated pyridine ring, an indene moiety, and an imidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[5-Bromo-6-[2,3-dihydro-1H-inden-2-yl(methyl)amino]-2-methylpyridin-3-yl]-N-ethyl-N-methylmethanimidamide typically involves multiple steps:
Formation of the Indene Moiety: The indene structure can be synthesized through a series of reactions starting from simple aromatic compounds. For example, the cyclization of a suitable precursor under acidic conditions can yield the indene ring.
Amidation: The final step involves the formation of the imidamide group through a reaction between the brominated pyridine-indene intermediate and an appropriate amine, such as N-ethyl-N-methylamine, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[5-Bromo-6-[2,3-dihydro-1H-inden-2-yl(methyl)amino]-2-methylpyridin-3-yl]-N-ethyl-N-methylmethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert certain functional groups within the molecule to alcohols or amines.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution reactions could introduce new functional groups into the pyridine ring.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its properties could be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism by which N’-[5-Bromo-6-[2,3-dihydro-1H-inden-2-yl(methyl)amino]-2-methylpyridin-3-yl]-N-ethyl-N-methylmethanimidamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, such as tryptophan or indomethacin, share some structural similarities.
Pyridine Derivatives: Compounds like pyridoxine (vitamin B6) or nicotine also feature the pyridine ring.
Imidamide Compounds: Other imidamide-containing compounds, such as certain pharmaceuticals, can be compared based on their functional groups and biological activities.
Uniqueness
N’-[5-Bromo-6-[2,3-dihydro-1H-inden-2-yl(methyl)amino]-2-methylpyridin-3-yl]-N-ethyl-N-methylmethanimidamide is unique due to its combination of a brominated pyridine ring, an indene moiety, and an imidamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N'-[5-bromo-6-[2,3-dihydro-1H-inden-2-yl(methyl)amino]-2-methylpyridin-3-yl]-N-ethyl-N-methylmethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN4/c1-5-24(3)13-22-19-12-18(21)20(23-14(19)2)25(4)17-10-15-8-6-7-9-16(15)11-17/h6-9,12-13,17H,5,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSKGVVZJSJUBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C=NC1=CC(=C(N=C1C)N(C)C2CC3=CC=CC=C3C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.